5-Chloro-2,3-dihydro-6-nitro-1H-isoindol-1-one
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Overview
Description
5-Chloro-6-nitro-1-isoindolinone: is a heterocyclic organic compound that belongs to the isoindolinone family. Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of both chloro and nitro substituents on the isoindolinone ring imparts unique chemical properties to this compound, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chloro-6-nitro-1-isoindolinone typically involves the nitration of 5-chloro-1-isoindolinone. The process can be summarized as follows:
Nitration Reaction:
Industrial Production Methods:
In an industrial setting, the production of 5-Chloro-6-nitro-1-isoindolinone may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are essential to scale up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
-
Reduction:
Reagents: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst
Conditions: The reaction is typically carried out under mild conditions at room temperature and atmospheric pressure.
Products: The reduction of the nitro group results in the formation of 5-chloro-6-amino-1-isoindolinone.
-
Substitution:
Reagents: Various nucleophiles such as amines, thiols, or alkoxides
Conditions: The reaction conditions vary depending on the nucleophile used but generally involve heating the reaction mixture.
Products: Substitution reactions can lead to the formation of a wide range of derivatives with different functional groups replacing the nitro or chloro substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents
Major Products:
5-Chloro-6-amino-1-isoindolinone: (from reduction)
5-Chloro-6-alkoxy-1-isoindolinone: (from substitution with alkoxides)
5-Chloro-6-thio-1-isoindolinone: (from substitution with thiols)
Scientific Research Applications
Chemistry:
5-Chloro-6-nitro-1-isoindolinone is used as an intermediate in the synthesis of various heterocyclic compounds
Biology:
In biological research, 5-Chloro-6-nitro-1-isoindolinone is studied for its potential antimicrobial and anticancer properties. The presence of both chloro and nitro groups enhances its reactivity, making it a candidate for the development of new therapeutic agents.
Medicine:
The compound is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of bacterial infections and cancer. Its derivatives have shown promising activity in preclinical studies.
Industry:
In the industrial sector, 5-Chloro-6-nitro-1-isoindolinone is used in the production of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 5-Chloro-6-nitro-1-isoindolinone is primarily based on its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of essential cellular processes, resulting in antimicrobial or anticancer effects.
Molecular Targets and Pathways:
DNA: The compound can intercalate into DNA, disrupting its structure and function.
Proteins: It can bind to and inhibit the activity of enzymes involved in critical cellular pathways.
Cell Membranes: The compound may also disrupt cell membrane integrity, leading to cell death.
Comparison with Similar Compounds
- 5-Chloro-1-isoindolinone
- 6-Nitro-1-isoindolinone
- 5-Bromo-6-nitro-1-isoindolinone
Comparison:
- 5-Chloro-1-isoindolinone: Lacks the nitro group, resulting in different reactivity and biological activity.
- 6-Nitro-1-isoindolinone: Lacks the chloro group, which affects its chemical properties and potential applications.
- 5-Bromo-6-nitro-1-isoindolinone: Similar structure but with a bromo substituent instead of chloro, leading to variations in reactivity and biological effects.
Uniqueness:
5-Chloro-6-nitro-1-isoindolinone is unique due to the presence of both chloro and nitro groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C8H5ClN2O3 |
---|---|
Molecular Weight |
212.59 g/mol |
IUPAC Name |
5-chloro-6-nitro-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H5ClN2O3/c9-6-1-4-3-10-8(12)5(4)2-7(6)11(13)14/h1-2H,3H2,(H,10,12) |
InChI Key |
DKHZNWKVWAPYCA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)N1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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